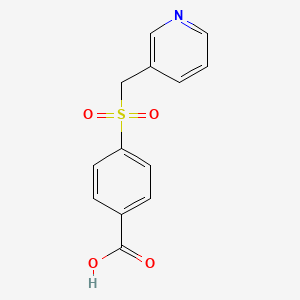

4-(Pyridin-3-ylmethanesulfonyl)benzoic acid

Description

Contextualization within Contemporary Medicinal Chemistry Research

In the current landscape of medicinal chemistry, the development of novel molecular entities with improved efficacy and target specificity is paramount. The structure of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid is emblematic of a contemporary strategy in drug design known as "scaffold hopping" or molecular hybridization. This approach involves the combination of different pharmacophores—structural units responsible for a drug's biological activity—to create a new molecule with potentially enhanced or novel therapeutic properties.

Historical Perspective on Related Chemical Scaffolds in Drug Discovery

The academic interest in 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid is deeply rooted in the historical success of its constituent chemical scaffolds in drug discovery.

The Sulfonamide Story: The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibiotic. wikipedia.org This groundbreaking discovery, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, ushered in the era of antibacterial chemotherapy. nih.gov Subsequent research revealed that the active component of Prontosil was sulfanilamide, a simpler molecule containing the key sulfonamide functional group. wikipedia.org This led to the synthesis of thousands of sulfonamide derivatives, many of which became crucial in treating bacterial infections before the widespread availability of penicillin. wikipedia.org Over the decades, the sulfonamide scaffold has proven to be a versatile pharmacophore, leading to the development of diuretics, antidiabetic agents, and even antiviral drugs. wikipedia.orgeurjchem.com

The Benzoic Acid Backbone: Benzoic acid and its derivatives have a long and storied history in medicine, dating back to the 16th century. preprints.org Salicylic acid, a hydroxylated benzoic acid, has been used for its analgesic and anti-inflammatory properties for centuries. ijcrt.org The synthetic derivative, acetylsalicylic acid (aspirin), is one of the most widely used drugs in the world. The benzoic acid scaffold is a common structural feature in a vast array of pharmaceuticals, including local anesthetics, antifungals, and anticancer agents. preprints.orgijcrt.org Its prevalence is due to its ability to act as a carboxylic acid bioisostere and its favorable pharmacokinetic properties.

The Privileged Pyridine (B92270) Ring: The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyridine moiety is present in numerous natural products and FDA-approved drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for drug-receptor interactions. The electronic properties of the pyridine ring can also be readily modulated through substitution, allowing for the fine-tuning of a compound's biological activity. nih.gov

Rationale for Comprehensive Academic Investigation of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid

The compelling history of its constituent parts provides a strong rationale for the in-depth academic investigation of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid. The combination of a pyridine ring, a sulfonyl group, and a benzoic acid moiety in a single, relatively small molecule creates a unique chemical entity with the potential for novel pharmacological activities.

The primary motivations for its comprehensive study include:

Exploring Novel Biological Activities: The unique three-dimensional arrangement of the functional groups in 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid may allow it to interact with biological targets in ways that its individual components cannot. This could lead to the discovery of new therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid scaffold can provide valuable insights into how its chemical structure relates to its biological activity. This information is crucial for the design of more potent and selective drug candidates.

Development of New Synthetic Methodologies: The synthesis of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid and its derivatives can drive the development of novel and efficient synthetic methods in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-3-ylmethylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-13(16)11-3-5-12(6-4-11)19(17,18)9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCNDSBUOUHDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Pyridin 3 Ylmethanesulfonyl Benzoic Acid and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. scitepress.org For 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, the primary disconnections involve breaking the bonds around the central sulfonyl group.

Two logical retrosynthetic pathways can be envisioned:

Disconnection A (C-S bonds): The most intuitive disconnections are the two carbon-sulfur bonds of the sulfone. This leads to three primary synthons: a 4-carboxyphenyl cation, a sulfonyl anion equivalent, and a 3-picolyl cation. A more practical application of this disconnection strategy involves breaking one C-S bond at a time.

Path A1: Disconnecting the aryl-S bond suggests a reaction between a 4-carboxybenzenesulfinate derivative and a 3-picolyl halide.

Path A2: Disconnecting the alkyl-S bond suggests a nucleophilic substitution where a 4-(halomethanesulfonyl)benzoic acid derivative reacts with a pyridin-3-yl nucleophile.

Disconnection B (S=O bonds): An alternative strategy involves a functional group interconversion (FGI), where the sulfone is retrosynthetically reduced to a sulfide (B99878). This sulfide intermediate is then disconnected at the C-S bonds. This approach suggests that the sulfone can be formed via oxidation of a corresponding sulfide precursor, 4-(pyridin-3-ylmethylsulfanyl)benzoic acid. This is often a more practical and common approach in synthetic chemistry.

This analysis points to key starting materials such as 4-mercaptobenzoic acid, 3-(chloromethyl)pyridine (B1204626) (or 3-picolyl chloride), and their respective derivatives.

Classical Synthetic Routes to the Core Structure

Classical routes to the 4-(pyridin-3-ylmethanesulfonyl)benzoic acid core structure typically involve a multi-step sequence that relies on well-established organic reactions. A common and effective strategy is built upon the formation of a thioether (sulfide) linkage, followed by oxidation to the sulfone.

A plausible and widely applicable synthetic route is as follows:

Protection: The carboxylic acid group of 4-mercaptobenzoic acid is first protected, usually as an ester, to prevent unwanted side reactions.

Thioether Formation: The resulting 4-mercaptobenzoate ester undergoes nucleophilic substitution (S-alkylation) with 3-(chloromethyl)pyridine or a similar 3-picolyl halide.

Oxidation: The sulfide intermediate is then oxidized to the corresponding sulfone.

Deprotection: The ester protecting group is removed via saponification to yield the final carboxylic acid product.

The carboxylic acid moiety is generally reactive and can interfere with the reagents used in the sulfide formation and oxidation steps. Therefore, it is standard practice to protect it as an ester (e.g., methyl or ethyl ester).

Esterification: This is typically achieved through Fischer esterification, where the carboxylic acid is refluxed with an alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst. researchgate.net Microwave-assisted methods can accelerate this process. researchgate.net

Saponification: After the sulfone core has been assembled, the ester is hydrolyzed back to the carboxylic acid. This is typically done under basic conditions, using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. Esters of sterically hindered benzoic acids can be highly resistant to saponification. researchgate.net

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid, Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Reflux, several hours | researchgate.net |

| Microwave-Assisted Esterification | Carboxylic acid, Alcohol, Acid Catalyst | Sealed-vessel, microwave irradiation, elevated temperature | researchgate.net |

| Alkyl Halide Esterification | Carboxylate salt, Alkyl halide (e.g., CH₃I) | Polar aprotic solvent (e.g., DMF) |

The term "sulfonylation" can refer to the formation of the sulfonyl group itself. In the context of this synthesis, the most common pathway is the oxidation of a pre-formed sulfide.

Sulfide Formation: The key step is the S-alkylation of a methyl 4-mercaptobenzoate with 3-(chloromethyl)pyridine. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate, sodium ethoxide) in a polar solvent like ethanol (B145695) or dimethylformamide (DMF).

Oxidation to Sulfone: The resulting sulfide, methyl 4-((pyridin-3-yl)methylthio)benzoate, is then oxidized to the sulfone. A variety of oxidizing agents can be employed for this transformation. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions on the pyridine (B92270) ring or other functional groups.

| Oxidizing Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temperature to gentle heating | Common, inexpensive, and relatively clean. | |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (DCM), 0°C to room temperature | Highly effective and selective, but can be expensive and potentially explosive. | |

| Potassium Permanganate (KMnO₄) | Aqueous solution, often buffered | Strong oxidant, care must be taken to control stoichiometry to prevent over-oxidation. | |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water, room temperature | A versatile and stable solid oxidant. |

Creating analogues of 4-(pyridin-3-ylmethanesulfonyl)benzoic acid often involves modifying the pyridine ring. This can be achieved either by starting with a pre-functionalized pyridine derivative or by functionalizing the pyridine ring at a late stage in the synthesis. Direct C-H functionalization is a modern and powerful tool for this purpose.

For instance, electrochemical meta-C–H sulfonylation has been demonstrated as a method for the direct, regioselective functionalization of pyridines. nih.gov This technique could potentially be adapted to introduce sulfonyl groups or other functionalities at various positions on the pyridine ring, providing access to a range of structural analogues. nih.gov The reaction proceeds via a dearomatized pyridine intermediate, allowing for selective functionalization. nih.gov

Other methods for functionalizing pyridines include electrophilic aromatic substitution (which typically requires activated rings or harsh conditions) and nucleophilic aromatic substitution (on pyridines bearing leaving groups at the 2- or 4-positions).

Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally friendly processes, in line with the principles of green chemistry. unibo.it These principles can be applied to the synthesis of 4-(pyridin-3-ylmethanesulfonyl)benzoic acid by optimizing reaction conditions, solvents, and catalysts.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane or DMF with more environmentally benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key goal. researchgate.net

Catalysis: Employing catalysts instead of stoichiometric reagents reduces waste and can lead to milder reaction conditions.

Catalysis can be incorporated into several steps of the synthesis.

Catalytic Esterification: Instead of using stoichiometric amounts of strong mineral acids, solid acid catalysts like titanium-zirconium mixed oxides can be used for the esterification of benzoic acids. mdpi.com These catalysts are often reusable, non-corrosive, and simplify product purification. mdpi.com

Catalytic Oxidation: The oxidation of the sulfide to the sulfone can be performed using catalytic systems, such as metal-based catalysts with a terminal oxidant like H₂O₂. This can offer greater control and selectivity compared to stoichiometric reagents.

Catalytic Pyridine Synthesis: For the synthesis of analogues, novel catalytic methods for constructing the pyridine ring itself can be employed. For example, the use of dendrimer-like ionic liquids as catalysts has been reported for the synthesis of pyridines bearing a sulfonamide moiety in a one-pot, multi-component reaction. nih.gov This highlights the potential for building complex, functionalized pyridine precursors through advanced catalytic methods. nih.gov

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering enhanced control over reaction parameters, improved safety, and facile scalability. rsc.orgrsc.orguchile.cl The synthesis of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid and its analogues can benefit from the application of flow chemistry in several key steps. For instance, the formation of the sulfone linkage, often achieved through the reaction of a pyridyl-containing thiol or sulfinate with a halogenated benzoic acid derivative, can be performed in a continuous flow reactor. This approach allows for precise temperature control, which is critical for minimizing side reactions and improving product yield.

A potential flow synthesis setup could involve pumping streams of the reactants, such as 3-pyridinemethanethiol (B95548) and 4-halobenzoic acid, along with an oxidizing agent and a base, through a heated microreactor. The short residence times and efficient mixing within the microreactor can significantly accelerate the reaction rate while maintaining a high level of control. rsc.org Furthermore, in-line purification techniques can be integrated into the flow system to remove unreacted starting materials and byproducts, leading to a continuous stream of the desired product.

The table below illustrates a hypothetical flow chemistry process for the synthesis of a pyridyl sulfone derivative, showcasing the potential for high efficiency and throughput.

Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of a Pyridyl Sulfone Analogue

| Parameter | Value |

|---|---|

| Reactant A | 3-Pyridinemethanethiol |

| Reactant B | 4-Fluorobenzoic acid |

| Oxidizing Agent | Hydrogen Peroxide |

| Base | Potassium Carbonate |

| Solvent | Acetonitrile (B52724) |

| Reactor Type | Packed-bed microreactor |

| Temperature | 80 °C |

| Flow Rate | 0.5 mL/min |

| Residence Time | 10 minutes |

| Pressure | 10 bar |

| In-line Purification | Solid-phase scavenger resin |

| Hypothetical Yield | >90% |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has become a widely adopted technique for accelerating organic reactions. organic-chemistry.orgnih.gov The synthesis of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid can be significantly optimized using microwave irradiation, particularly in the oxidation of a sulfide precursor to the sulfone or in the sulfonylation step itself. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. organic-chemistry.orgnih.gov

The optimization of a microwave-assisted synthesis typically involves screening various parameters, including temperature, reaction time, solvent, and the choice of catalyst or base. For the oxidation of a hypothetical 4-((pyridin-3-yl)methylthio)benzoic acid to the corresponding sulfone, a design of experiments (DoE) approach can be employed to systematically explore the reaction space and identify the optimal conditions.

The following table presents a set of hypothetical optimization parameters for the microwave-assisted oxidation.

Table 2: Optimization of Microwave-Assisted Sulfide Oxidation

| Entry | Oxidant | Solvent | Temperature (°C) | Time (min) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂O₂ | Acetic Acid | 100 | 15 | 75 |

| 2 | Oxone® | Methanol/Water | 80 | 10 | 88 |

| 3 | m-CPBA | Dichloromethane | 60 | 20 | 82 |

| 4 | Oxone® | Acetonitrile/Water | 90 | 5 | 95 |

The optimized conditions from such a study would likely involve a polar solvent that efficiently absorbs microwave energy, leading to rapid and uniform heating of the reaction mixture.

Stereoselective Synthesis Considerations

While 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid itself is an achiral molecule, the synthesis of analogues with stereogenic centers necessitates careful consideration of stereoselective methodologies. For instance, if a chiral center is introduced in the linker between the pyridine and sulfone groups or on the benzoic acid ring, asymmetric synthesis strategies become crucial.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. nih.govwikipedia.orgsigmaaldrich.com A chiral auxiliary can be temporarily attached to one of the starting materials, directing the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product. For example, a chiral oxazolidinone auxiliary could be attached to the benzoic acid moiety to direct the stereoselective introduction of a substituent.

Another strategy involves the use of chiral catalysts in reactions such as asymmetric hydrogenation or asymmetric alkylation of a prochiral substrate. thieme-connect.de For example, a prochiral enone precursor to a chiral analogue could be reduced with high enantioselectivity using a chiral transition metal catalyst. The choice of ligand on the metal center is critical for achieving high levels of stereocontrol.

The development of a stereoselective synthesis would require careful planning and screening of various chiral catalysts or auxiliaries to achieve the desired enantiomeric excess (ee).

Synthesis of Deuterated and Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of drug candidates. acs.orgchemrxiv.orgresearchgate.netnih.govresearchgate.netdcu.ienih.govrsc.orgnih.govresearchgate.net The synthesis of deuterated or labeled analogues of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid can provide insights into the mechanism of its formation and its biological activity.

Deuterium can be selectively incorporated at various positions in the molecule. For example, the methylene (B1212753) bridge connecting the pyridine ring to the sulfone group can be deuterated by using a deuterated starting material, such as 3-(bromomethyl)pyridine-d₂. Alternatively, H-D exchange reactions can be employed to introduce deuterium at specific positions on the aromatic rings under appropriate catalytic conditions. dcu.iersc.org

The synthesis of a ¹³C-labeled analogue would typically involve the use of a ¹³C-labeled starting material, such as ¹³C-labeled benzoic acid or a ¹³C-labeled pyridine derivative. These labeled compounds can then be used in mechanistic studies, for instance, to track the fate of specific atoms during a reaction or to identify metabolites in biological systems using mass spectrometry.

The following table outlines potential strategies for the synthesis of labeled analogues.

Table 3: Strategies for the Synthesis of Labeled Analogues

| Labeled Position | Labeling Reagent/Strategy | Purpose of Labeling |

|---|---|---|

| Methylene Bridge (CD₂) | Use of 3-(bromomethyl)pyridine-d₂ | Elucidate kinetic isotope effects in reactions involving the methylene group. |

| Pyridine Ring | H-D exchange using a palladium catalyst and D₂O | Study metabolic pathways involving the pyridine ring. dcu.ie |

| Benzoic Acid Ring | Suzuki coupling with a deuterated boronic acid | Investigate the role of the benzoic acid moiety in biological interactions. |

| Carboxyl Carbon (¹³C) | Use of ¹³C-labeled potassium cyanide in a Sandmeyer reaction | Trace the metabolic fate of the carboxylic acid group. |

Impurity Profiling and Control in Synthetic Processes

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). jocpr.comtandfonline.comijpsonline.compharmaguideline.comresearchgate.netnih.gov A thorough understanding of the potential impurities that can arise during the synthesis of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid is essential for developing a robust and well-controlled manufacturing process.

Potential impurities can originate from starting materials, intermediates, byproducts of side reactions, and degradation products. For the synthesis of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, potential impurities could include:

Unreacted Starting Materials: Residual 3-picolyl chloride, 4-mercaptobenzoic acid, or their precursors.

Intermediates: Incomplete conversion of the thioether to the sulfone, leading to the presence of 4-((pyridin-3-yl)methylthio)benzoic acid.

Byproducts: Over-oxidation to the corresponding sulfonic acid, or side reactions involving the pyridine nitrogen.

Reagent-related Impurities: Impurities from solvents, bases, and catalysts used in the synthesis.

A comprehensive impurity profiling strategy involves the use of sensitive analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to detect, identify, and quantify impurities. jocpr.comijpsonline.com Once identified, the formation of these impurities can be controlled by optimizing reaction conditions, such as temperature, reaction time, and stoichiometry of reagents. The development of effective purification methods, such as crystallization or chromatography, is also crucial for ensuring the final product meets the required purity specifications.

Structure Activity Relationship Sar Studies of 4 Pyridin 3 Ylmethanesulfonyl Benzoic Acid Derivatives

Exploration of Substituent Effects on Biological Activity (Excluding Clinical Outcomes)

The biological profile of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid derivatives can be finely tuned by introducing various substituents at different positions on its core structure. These modifications influence the compound's electronic, steric, and hydrophobic properties, which in turn affect its interaction with biological targets.

The benzoic acid group is a crucial component, often involved in hydrogen bonding or salt bridge interactions with biological macromolecules. The acidity and electronic nature of this ring can be altered by adding substituents, which can significantly impact binding affinity. researchgate.net

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) placed on the benzoic acid ring can modulate the pKa of the carboxylic acid and alter the charge distribution across the ring. Generally, EWGs like nitro (-NO₂) or chloro (-Cl) groups increase the acidity of the benzoic acid, while EDGs like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups decrease it. researchgate.netlibretexts.org These changes can influence how the moiety interacts with receptor sites. For instance, studies on related benzoic acid derivatives have shown that such substitutions can impact anti-sickling properties and other biological activities. researchgate.net

Table 1: Predicted Impact of Substituents on the Benzoic Acid Moiety

| Substituent (R) | Position | Electronic Effect | Predicted Impact on Acidity | Potential Influence on Biological Interaction |

|---|---|---|---|---|

| -Cl | ortho, meta, or para | Electron-Withdrawing | Increase | May enhance hydrogen bond donation from the carboxylic acid. |

| -OCH₃ | ortho, meta, or para | Electron-Donating | Decrease | Could alter binding through steric effects or by modifying electronic character. |

| -NO₂ | meta, or para | Strongly Electron-Withdrawing | Strongly Increase | Significantly alters charge distribution; may introduce new polar contacts. |

| -CH₃ | ortho, meta, or para | Electron-Donating | Decrease | Introduces lipophilicity, potentially improving membrane permeability or hydrophobic interactions. |

The pyridine (B92270) ring serves as a hydrogen bond acceptor and can participate in π-π stacking interactions. Its basicity and steric profile are key determinants of biological activity. SAR studies on analogous compounds containing a pyridine C-region have demonstrated that introducing substituents can lead to significant changes in potency. nih.gov For example, adding small alkyl or halogen groups can modulate the ring's basicity and lipophilicity.

Table 2: Potential Modifications to the Pyridine Ring and Their SAR Implications

| Substituent | Position on Pyridine Ring | Potential Effect on Basicity | Rationale for Biological Activity Modulation |

|---|---|---|---|

| -F, -Cl | 2, 4, 5, or 6 | Decrease | Alters electrostatic potential and can form halogen bonds. |

| -CH₃ | 2, 4, 5, or 6 | Increase | Adds steric bulk and hydrophobicity, potentially filling a hydrophobic pocket. |

| -CF₃ | 2, 4, or 6 | Strongly Decrease | Reduces basicity and introduces a strong dipole, potentially improving metabolic stability or binding affinity. |

| -NH₂ | 2, 4, or 6 | Increase | Introduces a hydrogen bond donor, creating new potential interactions with a target. |

The methanesulfonyl linker (-CH₂-SO₂-) is central to the molecule's architecture, providing both structural rigidity and specific interaction capabilities. The sulfonyl group is a strong hydrogen bond acceptor. Variations in this linker can profoundly affect the compound's properties.

One common modification in related series is the replacement of the sulfonyl group with a sulfonamide (-SO₂-NH-). This change introduces a hydrogen bond donor (the N-H group), which can lead to entirely new interactions with a biological target. researchgate.net Another possible alteration is to modify the methylene (B1212753) bridge (-CH₂-). Replacing it with a longer alkyl chain could increase flexibility, while incorporating it into a ring system would restrict conformational freedom. The absence of this bridge, leading to a direct aryl-sulfonyl bond, would significantly alter the geometry between the two aromatic rings.

Positional Isomerism and its Impact on Pharmacological Profiles

Positional isomerism plays a crucial role in defining the pharmacological profile of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid. Shifting the position of the substituents on either the pyridine or the benzoic acid ring alters the molecule's three-dimensional shape and the spatial orientation of its key functional groups.

For example, moving the methanesulfonyl-benzoic acid group from the 3-position to the 2- or 4-position of the pyridine ring would create distinct isomers with different dipole moments and steric profiles. A 2-substituted pyridine may be able to chelate metal ions, a property not shared by the 3- or 4-isomers. A 4-substituted pyridine would result in a more linear and extended molecular shape compared to the angled geometry of the 3-substituted parent compound. Similarly, shifting the carboxylic acid group on the benzoic acid ring from the para (4-) position to the meta (3-) or ortho (2-) position would change the distance and angle relative to the pyridine ring, critically affecting how the molecule fits into a binding site.

Table 3: Comparison of Potential Positional Isomers

| Isomer Name | Structural Difference | Predicted Impact on Molecular Geometry | Potential Pharmacological Implication |

|---|---|---|---|

| 4-(Pyridin-3 -ylmethanesulfonyl)benzoic acid | Parent Compound | Angled conformation | Baseline activity profile |

| 4-(Pyridin-2 -ylmethanesulfonyl)benzoic acid | Pyridine attachment at C2 | Different angle; potential for chelation via pyridine N and sulfonyl O | Potentially different target selectivity and binding mode |

| 4-(Pyridin-4 -ylmethanesulfonyl)benzoic acid | Pyridine attachment at C4 | More linear, extended conformation | May fit into longer, narrower binding pockets |

| 3 -(Pyridin-3-ylmethanesulfonyl)benzoic acid | Benzoic acid attachment at C3 (meta) | Alters the vector of the carboxylic acid group | Disruption of binding interactions that rely on para substitution |

Conformation-Activity Relationships

Studies of similar bi-aryl compounds show they are often not planar. For example, the related molecule 3-(4-Pyridyl)benzoic acid adopts a non-planar structure where the benzene (B151609) and pyridine rings are at a dihedral angle of 32.14°. nih.gov This twisting is a common feature in such systems and is critical for defining the spatial relationship between key pharmacophoric features. The sulfonyl linker further influences the preferred geometry. Computational conformational scans can provide insight into the low-energy shapes the molecule can adopt, and this flexibility may be essential for an "induced fit" into a receptor's binding site. uky.edu The active conformation is the specific shape the molecule assumes when it binds to its biological target; therefore, designing analogues that are pre-disposed to adopt this conformation can lead to increased potency.

QSAR and QSPR Modeling for 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are powerful computational tools used to correlate the chemical structure of analogues with their biological activity or physicochemical properties. For a series of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid derivatives, a QSAR model could be developed to predict the activity of new, yet-to-be-synthesized compounds. chemijournal.com

The process involves generating a dataset of analogues with measured biological activities. For each molecule, a set of numerical descriptors is calculated, representing its steric, electronic, hydrophobic, and topological properties. Statistical methods are then used to build a mathematical equation that links these descriptors to the observed activity. Common 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.gov These models generate 3D contour maps that highlight regions where modifications to the molecule are predicted to increase or decrease activity. For instance, a CoMFA map might show a region where bulky, electron-donating groups are favored, guiding the rational design of the next generation of more potent compounds. chemijournal.comnih.gov

Mechanistic Investigations of 4 Pyridin 3 Ylmethanesulfonyl Benzoic Acid

Identification of Molecular Targets and Binding Sites (Excluding Clinical)

No specific molecular targets or binding sites for 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid have been identified in non-clinical studies according to the available data.

Receptor Agonism/Antagonism Studies at the Molecular Level

Studies on the agonistic or antagonistic effects of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid at the molecular level are not present in the available literature.

Ligand-Protein Interaction Analysis (Excluding Clinical)

Biophysical Techniques for Binding Affinity Determination

There are no published studies that have utilized biophysical techniques to determine the binding affinity of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid to any protein target.

Structural Biology Approaches (e.g., Co-crystallography, NMR)

No structural biology data, such as co-crystallography or NMR studies, are available to elucidate the binding mode of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid with any protein.

Cellular Pathway Modulation Studies (Excluding Clinical)

Information regarding the modulation of cellular pathways by 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid in non-clinical settings is not available in the current body of scientific literature.

Investigation of Downstream Signaling Cascades

A comprehensive review of publicly available scientific literature reveals a notable absence of specific research on the downstream signaling cascades of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid. While the broader class of sulfonamides, to which this compound belongs, has been studied for various biological activities, detailed mechanistic studies elucidating the specific intracellular pathways modulated by this particular molecule are not available.

The chemical structure of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, featuring a pyridine (B92270) ring, a sulfonyl group, and a benzoic acid moiety, suggests potential interactions with a variety of biological targets. However, without dedicated experimental studies, any discussion of its effects on downstream signaling would be purely speculative.

To date, there are no published reports detailing investigations into how this compound might affect key signaling pathways such as:

MAPK/ERK pathway

PI3K/Akt/mTOR pathway

NF-κB signaling

JAK/STAT pathway

Or other critical cellular signaling networks.

Consequently, there is no data available to construct tables on protein expression changes, phosphorylation events, or transcription factor activity in response to treatment with 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid. The scientific community has not yet characterized the molecular targets of this compound, which is a prerequisite for understanding its influence on downstream signaling events.

Future research would be necessary to identify the protein(s) with which 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid interacts. Subsequent studies could then explore the functional consequences of this interaction, including the activation or inhibition of specific signaling cascades, through techniques such as Western blotting, kinase assays, reporter gene assays, and transcriptomic or proteomic analyses. Until such studies are conducted and published, this section remains an area for future investigation.

Computational and Theoretical Studies on 4 Pyridin 3 Ylmethanesulfonyl Benzoic Acid

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in identifying potential biological targets for a ligand and elucidating its binding mode at the atomic level.

While specific molecular docking studies for 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid are not extensively reported in publicly available literature, its structural components suggest several potential types of interactions with protein targets. The benzoic acid group can act as a hydrogen bond donor and acceptor, forming interactions with amino acid residues such as arginine, lysine, and histidine. The pyridine (B92270) ring, with its nitrogen atom, can also participate in hydrogen bonding and aromatic interactions like π-π stacking with residues such as phenylalanine, tyrosine, and tryptophan. The sulfonyl group is a strong hydrogen bond acceptor and can contribute significantly to the binding affinity.

In silico screening of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid against a panel of known drug targets could reveal potential therapeutic applications. For instance, docking studies against kinases, a common class of drug targets, might show interactions with the hinge region, a critical part of the ATP-binding site. The pyridine moiety could mimic the adenine (B156593) part of ATP, forming hydrogen bonds with the backbone of the hinge region, a common binding motif for kinase inhibitors.

A hypothetical molecular docking study could involve the following steps:

Preparation of the 3D structure of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid and a library of protein targets.

Execution of docking calculations using software like AutoDock or Glide.

Analysis of the resulting binding poses and scoring functions to rank the potential targets.

Detailed examination of the interactions between the ligand and the highest-ranking protein targets to understand the binding mode.

Such studies would provide a rational basis for further experimental validation of the predicted targets.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of a molecule. These calculations can provide insights into the molecule's geometry, charge distribution, molecular orbitals, and reactivity.

For 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, DFT calculations could be employed to determine its optimized 3D structure and electronic properties. The calculated distribution of electron density, often visualized using molecular electrostatic potential (MEP) maps, can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP map would likely show negative potential around the oxygen atoms of the carboxylate and sulfonyl groups, as well as the nitrogen atom of the pyridine ring, indicating these are sites prone to electrophilic attack or hydrogen bond formation. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, marking it as a hydrogen bond donor site.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. For 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, the HOMO is likely to be localized on the electron-rich aromatic rings, while the LUMO may be distributed over the electron-withdrawing sulfonyl and carboxyl groups.

Computational programs could be used to predict electron density maps, which can aid in structural validation.

Table 1: Hypothetical Electronic Properties of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time. This method is particularly useful for studying the conformational flexibility of a ligand and the stability of its complex with a biological target.

An MD simulation of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid in an aqueous environment would reveal its preferred conformations. The molecule possesses several rotatable bonds, particularly around the sulfonyl group and the methylene (B1212753) bridge, which allow for a degree of flexibility. Understanding the conformational landscape is crucial as the biologically active conformation may not be the lowest energy state in isolation.

When a promising ligand-protein complex is identified through molecular docking, MD simulations can be used to assess its stability. By simulating the complex over a period of nanoseconds, one can observe the dynamics of the interactions. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions. Furthermore, the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to confirm the binding mode predicted by docking. This detailed understanding of the dynamic behavior of the ligand-target complex is invaluable for lead optimization.

In Silico ADME Prediction and Optimization (Excluding Clinical Data)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico ADME prediction tools can estimate these properties based on the molecule's structure, providing an early indication of its potential drug-likeness. Various computational models and software, such as SwissADME and PreADMET, are available for this purpose.

The physicochemical properties of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid can be calculated using these tools. These properties are key determinants of its ADME profile.

Table 2: Predicted Physicochemical and ADME Properties of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight | 277.30 g/mol | Influences absorption and distribution |

| LogP (octanol/water partition coefficient) | 1.1 | Indicates lipophilicity and permeability |

| Topological Polar Surface Area (TPSA) | 92.7 Ų | Relates to membrane permeability |

| Hydrogen Bond Donors | 1 | Affects solubility and binding |

| Hydrogen Bond Acceptors | 5 | Affects solubility and binding |

| Rotatable Bonds | 4 | Influences conformational flexibility and binding |

| Lipinski's Rule of Five | 0 violations | Suggests good oral bioavailability |

| GI Absorption | High | Predicts good absorption from the gastrointestinal tract |

| BBB Permeability | Low | Suggests limited penetration into the central nervous system |

Based on these predicted properties, 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid is expected to have good oral bioavailability. Its molecular weight is well within the range for orally administered drugs. The LogP value suggests a balance between hydrophilicity and lipophilicity, which is favorable for absorption and distribution. The TPSA is within a range that generally allows for good cell membrane permeability. The molecule adheres to Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness. The prediction of high gastrointestinal absorption is promising for oral administration. The low predicted blood-brain barrier (BBB) permeability suggests that the compound is less likely to cause central nervous system side effects.

De Novo Drug Design Strategies Based on 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. The scaffold of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid can serve as a starting point for designing new analogs with potentially improved activity, selectivity, or ADME properties.

Several strategies can be employed for scaffold-based de novo design:

Scaffold Hopping: This involves replacing the core scaffold with a different chemical moiety that maintains a similar spatial arrangement of the key interacting groups. For example, the benzoic acid ring could be replaced with other acidic bioisosteres like a tetrazole or a hydroxamic acid to explore different binding interactions or improve physicochemical properties. Studies have shown that a 4-pyridone-3-carboxylic acid moiety can act as a bioisostere for benzoic acid.

Fragment-Based Growth: Starting from the core scaffold, small chemical fragments can be computationally added to explore unoccupied pockets in the binding site of a target protein. This can lead to the design of new analogs with enhanced potency and selectivity. For instance, if a hydrophobic pocket is identified near the pyridine ring in a docking study, adding a small alkyl or halogen substituent to the pyridine ring could lead to improved binding.

Linker Modification: The methylene sulfonyl linker can be modified to alter the flexibility and orientation of the pyridine and benzoic acid moieties. Replacing the sulfonyl group with an amide or an ether could change the compound's electronic properties and hydrogen bonding capacity.

These de novo design strategies, coupled with the computational methods described in the preceding sections, can guide the synthesis of a focused library of new compounds based on the 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid scaffold for further biological evaluation.

Analytical and Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

While fundamental spectroscopic methods provide initial structural confirmation, advanced techniques are employed to gain deeper insights into the compound's behavior and interactions at a molecular level.

High-Resolution Mass Spectrometry for Metabolite Identification (Pre-clinical)

High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), is a powerful tool for identifying the metabolic fate of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid in preclinical studies. In vitro metabolism studies, often using liver microsomes or S9 fractions, can reveal potential metabolic pathways. The high mass accuracy of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers allows for the determination of elemental compositions of metabolites, facilitating their structural elucidation.

Common metabolic transformations for a molecule like 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid could include oxidation of the pyridine (B92270) ring to form an N-oxide, hydroxylation of the aromatic rings, or conjugation reactions. The table below illustrates hypothetical metabolites that could be identified using HRMS.

| Hypothetical Metabolite | Proposed Metabolic Pathway | Expected Exact Mass [M+H]⁺ | Mass Shift from Parent |

| 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid N-oxide | Oxidation | 293.0482 | +15.9949 |

| 4-((1-oxido-pyridin-1-ium-3-yl)methanesulfonyl)benzoic acid | N-oxidation of the pyridine ring | 293.0482 | +15.9949 |

| 4-((2-hydroxypyridin-5-yl)methanesulfonyl)benzoic acid | Hydroxylation of the pyridine ring | 293.0482 | +15.9949 |

| 4-(Pyridin-3-ylmethanesulfonyl)hydroxybenzoic acid | Hydroxylation of the benzoic acid ring | 293.0482 | +15.9949 |

| Glucuronide conjugate of hydroxylated metabolite | Glucuronidation | 469.0803 | +176.0321 |

Interactive Data Table: Hypothetical Metabolites of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid ```html

| Hypothetical Metabolite | Proposed Metabolic Pathway | Expected Exact Mass [M+H]⁺ | Mass Shift from Parent |

|---|---|---|---|

| 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid N-oxide | Oxidation | 293.0482 | +15.9949 |

| 4-((1-oxido-pyridin-1-ium-3-yl)methanesulfonyl)benzoic acid | N-oxidation of the pyridine ring | 293.0482 | +15.9949 |

| 4-((2-hydroxypyridin-5-yl)methanesulfonyl)benzoic acid | Hydroxylation of the pyridine ring | 293.0482 | +15.9949 |

| 4-(Pyridin-3-ylmethanesulfonyl)hydroxybenzoic acid | Hydroxylation of the benzoic acid ring | 293.0482 | +15.9949 |

| Glucuronide conjugate of hydroxylated metabolite | Glucuronidation | 469.0803 | +176.0321 |

NMR Spectroscopy for Ligand-Target Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for studying the interaction between a ligand, such as 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, and its biological target at an atomic level. researchgate.netnih.govTechniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy and Saturation Transfer Difference (STD) NMR are particularly informative.

In a typical HSQC experiment, a ¹⁵N-labeled protein target is titrated with the unlabeled ligand. researchgate.netChanges in the chemical shifts of the protein's backbone amide protons and nitrogens upon ligand binding can identify the specific amino acid residues involved in the interaction. For 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, one might expect residues in a binding pocket that can form hydrogen bonds with the carboxylic acid or sulfonyl groups, or engage in pi-stacking with the pyridine or benzene (B151609) rings, to show significant chemical shift perturbations.

STD-NMR, on the other hand, is a ligand-observed experiment where the protein is selectively saturated, and this saturation is transferred to a bound ligand. nih.govBy observing which protons on 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid receive the saturation, the binding epitope of the ligand can be mapped. It would be anticipated that the protons on the pyridine and benzoic acid rings, being more likely to be in close contact with the protein, would exhibit a stronger STD effect.

Chromatographic Methods for Purity Assessment and Isolation of Analogues

The purity of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid is critical for its use in biological assays. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for assessing the purity of such compounds. A typical method would involve a C18 column and a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). helixchrom.comresearchgate.netDetection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

For the isolation of analogues or impurities, preparative HPLC can be employed using similar conditions but on a larger scale. The following table outlines a hypothetical analytical HPLC method for purity assessment.

Parameter Condition Column C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Acetonitrile Gradient 5% to 95% B over 5 minutes Flow Rate 0.4 mL/min Column Temperature 40 °C Detection UV at 254 nm Injection Volume 2 µL

Interactive Data Table: Hypothetical HPLC Method Parameters

Electrophoretic Techniques for Protein Binding Studies

While more commonly used for protein-nucleic acid interactions, electrophoretic techniques can be adapted to study the binding of small molecules to proteins. nih.govwikipedia.orgnews-medical.netAffinity Capillary Electrophoresis (ACE) is a powerful technique for quantifying binding affinities. In ACE, the protein is included in the running buffer, and the change in the electrophoretic mobility of the small molecule is measured as a function of the protein concentration. This change in mobility is then used to determine the binding constant.

For 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, its anionic nature at neutral pH would allow for its migration in an electric field. The binding to a protein would alter its charge-to-mass ratio, leading to a detectable shift in its migration time.

Bioanalytical Method Development for In Vitro Assays (Excluding Clinical)

To quantify 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid in in vitro assay matrices (e.g., cell lysates, microsomal incubations), a sensitive and selective bioanalytical method is required. nih.govnih.govLiquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and wide dynamic range.

The development of an LC-MS/MS method involves optimizing the chromatographic separation, the ionization of the analyte in the mass spectrometer source (typically electrospray ionization, ESI), and the fragmentation of the parent ion to produce specific product ions for selected reaction monitoring (SRM). A stable isotope-labeled internal standard would ideally be used to ensure accuracy and precision. The method would then be validated for parameters such as linearity, accuracy, precision, and matrix effects according to established guidelines.

The following table presents hypothetical parameters for an LC-MS/MS method for the quantification of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid.

Parameter Condition Chromatography UPLC with a C18 column Mobile Phase Gradient of 0.1% formic acid in water and acetonitrile Ionization Mode Positive Electrospray Ionization (ESI+) MS/MS Transition e.g., m/z 278.1 -> 186.0 (hypothetical) Internal Standard Deuterated 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid Linear Range 1 - 1000 ng/mL Accuracy and Precision Within ±15%

Interactive Data Table: Hypothetical LC-MS/MS Method Parameters

Pre Clinical Pharmacological Evaluation and Efficacy Studies Excluding Clinical Human Trials

In Vitro Assay Development and Validation for Target Engagement

In the absence of specific studies on 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, the development of in vitro assays would be the initial step to determine its biological target. For a compound with its structure, a primary hypothesis might involve the inhibition of specific enzymes, such as kinases.

A typical approach would involve:

Biochemical Assays: To directly measure the interaction between the compound and a purified target protein. For instance, if the target were a kinase, an assay like the ADP-Glo™ kinase assay could be employed to quantify the compound's inhibitory effect on ADP production, which is a direct product of kinase activity.

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to characterize the binding affinity and kinetics of the compound to its putative target.

Validation of these assays would be critical and would involve assessing parameters like sensitivity, specificity, and reproducibility to ensure the data generated is reliable for determining target engagement.

Cell-Based Assays for Functional Activity (Excluding Clinical Outcomes)

Following target identification, cell-based assays are crucial to understand the compound's functional activity in a more biologically relevant context. These assays would assess the downstream consequences of the compound engaging its target within a living cell.

Potential cell-based assays could include:

Target Phosphorylation Assays: If the compound targets a kinase, Western blotting or ELISA-based methods could be used to measure the phosphorylation status of the kinase's known substrates in cells treated with the compound.

Cell Proliferation Assays: Assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay would be used to determine the effect of the compound on the growth of various cell lines.

Reporter Gene Assays: If the target protein regulates gene transcription, a reporter assay could be developed where the expression of a reporter gene (e.g., luciferase) is driven by a promoter that is responsive to the activity of the target.

Pharmacokinetic and Pharmacodynamic Studies in Pre-clinical Models (Excluding Clinical Human Trials)

No preclinical pharmacokinetic or pharmacodynamic data for 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid has been reported. Such studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism, and how it affects the body over time.

Absorption and Distribution Studies in Cellular Models

Prior to animal studies, cellular models are often used to predict absorption and distribution characteristics.

Caco-2 Permeability Assays: The Caco-2 cell line, which differentiates into a monolayer of cells resembling the intestinal epithelium, is a standard model to assess a compound's potential for oral absorption.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay used to predict passive membrane permeability.

Cellular Uptake Studies: To visualize and quantify the compound's entry into cells, fluorescently labeled analogs of the compound could be synthesized and tracked using techniques like confocal microscopy or flow cytometry.

Metabolic Stability and Biotransformation Pathways (Pre-clinical)

Understanding a compound's metabolic fate is critical for its development.

Liver Microsome Stability Assays: Incubating the compound with liver microsomes from different species (e.g., rat, dog, human) helps to predict its metabolic stability and potential for first-pass metabolism in the liver. The rate of disappearance of the parent compound is measured over time.

Hepatocyte Stability Assays: Using primary hepatocytes provides a more complete picture of metabolism as they contain both phase I and phase II metabolic enzymes.

Metabolite Identification: Following incubation with microsomes or hepatocytes, techniques like liquid chromatography-mass spectrometry (LC-MS) would be used to identify the major metabolites formed.

Development of High-Throughput Screening Assays

For a compound that shows promise, developing a high-throughput screening (HTS) assay is a key step in discovering other similar or more potent molecules. An HTS assay would be a miniaturized and automated version of a validated in vitro assay. For example, a biochemical assay measuring the activity of a target enzyme in the presence of test compounds in a 384- or 1536-well plate format would allow for the rapid screening of large chemical libraries. The goal of such a screen would be to identify novel chemical scaffolds with the desired biological activity.

Future Directions and Research Opportunities

Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The development of third-generation COX-2 inhibitors focuses on optimizing physicochemical and pharmacological properties to enhance therapeutic utility. researchgate.net For 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, future research will concentrate on the rational design and synthesis of new analogues. The primary goals are to improve potency, increase selectivity for COX-2 over COX-1, and enhance properties like water solubility and metabolic stability. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to this effort. nih.govbrieflands.com Systematic modifications to the three key structural components of the molecule—the pyridine (B92270) ring, the benzoic acid moiety, and the methanesulfonyl linker—can be explored. Bioisosteric replacement, a strategy of substituting one functional group for another with similar properties, is a key technique. For instance, the benzoic acid group could be replaced with bioisosteres like 4-pyridone-3-carboxylic acid to potentially improve cellular activity. nih.gov

Further synthetic explorations could involve introducing various substituents on both the pyridine and benzene (B151609) rings. Halogenation, for example, has been shown in other COX-2 inhibitor scaffolds to positively influence activity and selectivity. nih.gov The synthesis of related structures, such as N-pyridin-3-yl-benzenesulfonamides and other diarylsulfonyl derivatives, provides a template for creating a diverse library of new chemical entities for screening. researchgate.netmdpi.com

Table 1: Potential Strategies for Analogue Design

| Molecular Component | Modification Strategy | Potential Outcome | Rationale |

|---|---|---|---|

| Pyridine Ring | Introduction of small alkyl or halogen substituents | Enhanced binding affinity and selectivity | Modification of electronic and steric properties to optimize interaction with the COX-2 active site. |

| Benzoic Acid Moiety | Bioisosteric replacement (e.g., tetrazole, hydroxamic acid, 4-pyridone-3-carboxylic acid) | Improved pharmacokinetic profile and cell permeability | Altering acidity and polarity can affect absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov |

| Methanesulfonyl Linker | Alteration of linker length or rigidity (e.g., replacing -SO₂CH₂- with -SO₂NH-) | Modified potency and selectivity | The linker orients the two aryl rings within the enzyme's binding pocket; changes can fine-tune this orientation. |

Exploration of Novel Therapeutic Applications (Pre-clinical and Theoretical)

While the primary application of COX-2 inhibitors is in treating inflammation and pain, the role of the COX-2 enzyme in other pathophysiological processes opens up new therapeutic possibilities. nih.govbrieflands.com Preclinical research strongly suggests that selective COX-2 inhibition could be beneficial in oncology, neurodegenerative diseases, and other conditions characterized by inflammatory components.

In cancer, COX-2 is often overexpressed in tumors, where it promotes angiogenesis, inhibits apoptosis, and facilitates metastasis. nih.gov Selective inhibitors have shown promise in preclinical models, both as standalone agents and in combination with conventional chemotherapy or radiotherapy. nih.govbrieflands.com The FDA has already approved the COX-2 inhibitor celecoxib (B62257) as an adjunctive therapy for familial adenomatous polyposis, a condition that predisposes individuals to colon cancer. nih.govmetajournal.com This provides a strong rationale for investigating 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid and its analogues in various cancer models.

Neuroinflammation is a key feature of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Preclinical studies have indicated that celecoxib may protect against the progressive degeneration of dopaminergic cells by inhibiting microglial activation. nih.gov Therefore, brain-penetrant analogues of 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid could be theoretically explored for their neuroprotective potential. researchgate.net

Table 2: Potential Novel Therapeutic Areas (Pre-clinical/Theoretical)

| Therapeutic Area | Role of COX-2 | Therapeutic Rationale |

|---|---|---|

| Oncology (e.g., Colorectal, Breast Cancer) | Promotes tumor growth, angiogenesis, and metastasis. nih.gov | Inhibition may suppress tumor progression and enhance the efficacy of other cancer treatments. nih.govbrieflands.com |

| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Contributes to chronic neuroinflammation and neuronal damage. researchgate.net | Inhibition may reduce inflammatory damage and slow disease progression. nih.gov |

| Major Depressive Disorder | Associated with neuroinflammation. | Adjunctive therapy with COX-2 inhibitors is being investigated to assess effects on neuroinflammation. nih.gov |

| Traumatic Brain Injury (TBI) | Mediates secondary injury mechanisms involving neuroinflammation and cell death. | Selective COX-2 inhibition has shown potential as a neuroprotective strategy in animal models of TBI. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class

Development of Prodrug Strategies for Enhanced Delivery (Pre-clinical)

A significant challenge for many drug candidates is achieving adequate bioavailability. The carboxylic acid group in 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, while often crucial for binding to the target enzyme, can lead to poor membrane permeability due to its polarity and ionization at physiological pH. researchgate.net Prodrug strategies offer a viable solution to overcome such pharmacokinetic hurdles. ijpsjournal.com

A common and effective approach for carboxylic acid-containing drugs is esterification. researchgate.netebrary.net By converting the carboxylic acid to an ester, the polarity of the molecule is masked, which can significantly improve its lipophilicity and ability to cross cell membranes. Once absorbed into the bloodstream, endogenous esterase enzymes cleave the ester bond, releasing the active parent drug. ijpsjournal.com

Various "promoieties" can be used to form the ester, each offering different properties. For example, an amino acid can be attached to create an amino acid-ester prodrug. This strategy can leverage specific amino acid transporters in the intestine to enhance absorption. Preclinical studies would be essential to design and evaluate a series of prodrugs to identify a candidate with an optimal balance of stability, absorption, and efficient conversion to the active compound.

Table 3: Preclinical Prodrug Strategies

| Prodrug Type | Promoieties | Potential Advantages | Mechanism of Activation |

|---|---|---|---|

| Ester Prodrugs | Simple alkyl groups (e.g., ethyl, methyl) | Increased lipophilicity, improved membrane permeability. | Hydrolysis by esterase enzymes in plasma and tissues. ijpsjournal.com |

| Amino Acid Conjugates | Amino acids (e.g., valine, glycine) | Enhanced absorption via intestinal amino acid/peptide transporters. | Enzymatic cleavage of the ester or amide bond. |

| Acyloxymethyl Esters | Pivaloyloxymethyl (POM) | Improved oral absorption. researchgate.net | Sequential hydrolysis by esterases. |

Collaborative Research Avenues in Academia and Industry (Pre-clinical focus)

The journey of a drug from a concept to a clinical candidate is complex, costly, and requires a wide range of expertise. nih.gov Collaborative partnerships between academic institutions and pharmaceutical companies are increasingly vital for navigating this process successfully. nih.gov The development of the first COX-2 inhibitors serves as a classic example, where foundational biological discoveries in academia were translated into medicines by industry. researchgate.net

For a compound like 4-(Pyridin-3-ylmethanesulfonyl)benzoic acid, such collaborations would be highly beneficial. Academic labs can provide deep expertise in disease biology, novel assay development, and the exploration of new therapeutic mechanisms. drugtargetreview.com They are well-positioned to conduct the initial preclinical studies to validate the therapeutic potential of the compound and its analogues in novel disease models, such as cancer or neurodegeneration.

Industry partners bring crucial resources and expertise in drug development, including medicinal chemistry optimization, high-throughput screening, pharmacokinetics, and toxicology. drugtargetreview.com Open innovation models, where pharmaceutical companies partner with academic researchers to explore novel targets and chemical matter, provide a framework for such collaborations. drugtargetreview.com A synergistic partnership could significantly accelerate the preclinical development of this compound class, bridging the gap between basic research and the development of a potential new therapeutic. hubspotusercontent10.netmrlcg.com

Q & A

Q. How to evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Enzyme Assays : Test against recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™ kits. IC₅₀ values <10 μM suggest high potency .

- Cellular Uptake : Use fluorescent analogs (e.g., FITC conjugates) and confocal microscopy to assess intracellular localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.